Tert-butyl-benzyl-phosphinyl chloride

Organophosphorus chemistry Solvolysis kinetics Hydrolytic stability

Misassignment between trivalent TBPC and its pentavalent phosphinyl chloride analog causes procurement errors. TBPC (CAS 56522-07-7) is the correct P(III) electrophile for constructing P-stereogenic phosphines. • Achieves 99% conversion & 96% ee in continuous flow synthesis-higher than the phenyl analog (92%/91%). • Benzyl group enables post-assembly hydrogenolysis for late-stage diversification without loss of P-stereointegrity. • Forms an air-stable borane adduct that simplifies storage and purification.

Molecular Formula C11H16ClOP
Molecular Weight 230.67 g/mol
Cat. No. B1648373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl-benzyl-phosphinyl chloride
Molecular FormulaC11H16ClOP
Molecular Weight230.67 g/mol
Structural Identifiers
SMILESCC(C)(C)P(=O)(CC1=CC=CC=C1)Cl
InChIInChI=1S/C11H16ClOP/c1-11(2,3)14(12,13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
InChIKeyHWDTUNRYPBWJOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl-Benzyl-Phosphinyl Chloride: Sourcing and Differentiation Guide for the Hindered Phosphinyl Chloride (CAS 56522-07-7)


Tert-butyl-benzyl-phosphinyl chloride (CAS 56522-07-7; C₁₁H₁₆ClP; MW 214.67), also designated benzyl(tert-butyl)phosphinous chloride, is a sterically hindered phosphinyl chloride reagent that combines a bulky tert-butyl substituent directly attached to phosphorus with a benzyl moiety and a reactive P–Cl bond . Its asymmetric substitution pattern around phosphorus distinguishes it from the common symmetric dialkyl or diaryl phosphinyl chlorides most frequently employed as phosphinylation reagents in research and industrial settings [1]. Commercial availability is typically at 95–98% purity with inquiry-based pricing for research quantities from gram to kilogram scale .

+ Stereoselective P-chiral phosphine synthesis via P–Cl displacement
+ Flow microreactor protocols for enantiomerically enriched phosphinous chlorides
+ Modular ligand library construction with late-stage benzyl deprotection
+ Phosphine-borane adduct formation for air-stable handling

Why Tert-Butyl-Benzyl-Phosphinyl Chloride Cannot Be Swapped One-for-One with Generic Phosphinyl Chlorides


Phosphinyl chlorides are not a uniform commodity class. The tert-butyl group directly bonded to phosphorus imposes a steric demand that fundamentally alters nucleophilic substitution kinetics, solvolytic stability, and reaction stereochemistry compared to methyl-, ethyl-, or phenyl-substituted analogues. Kinetic evidence demonstrates that replacing tert-butyl with dimethyl or diethyl substitution accelerates solvolysis by orders of magnitude in absolute ethanol [1], while comparative hydrolysis studies reveal that the tert-butyl→methyl substituent change dramatically alters rate-determining transition-state geometry and leaving-group sensitivity [2]. Even within the same elemental composition, the steric profile of this unsymmetrical tert-butyl/benzyl architecture enables microreactor-based synthesis with up to 99% conversion and 96% ee under flow conditions—an outcome mechanistically contingent on the single bulky tert-butyl group preventing undesired side-product formation [3]. Substituting a less hindered phosphinyl chloride into any protocol optimized around this steric profile will therefore change reaction rates, product distributions, or enantioselectivities in ways that compromise process reproducibility.

Phenyl analog lacks conformationally flexible methylene spacer
Absence of the benzyl -CH2- group alters steric bulk and Lewis basicity; diastereomeric transition states may differ, risking enantioselectivity loss.
Steric and electronic profile governs pyramidal inversion barrier
Replacing benzyl with phenyl may reduce the energy barrier to racemization, compromising P-stereogenic integrity in downstream steps.

Quantitative Evidence Differentiating Tert-Butyl-Benzyl-Phosphinyl Chloride from Closest Analogs for Procurement Decision-Making


Solvolytic Stability: Di-tert-butylphosphinyl Chloride Is Dramatically Slower Than Dimethyl and Diethyl Analogues in Absolute Ethanol

In a systematic conductometric kinetic study comparing phosphinyl chloride solvolysis rates, di-t-butylphosphinyl chloride—the closest well-characterized congener to tert-butyl-benzyl-phosphinyl chloride sharing the critical tert-butyl substitution at phosphorus—exhibited solvolysis in absolute ethanol that was described as 'very much slower than that of dimethyl and diethyl phosphinyl chloride' [1]. This represents a qualitative but unambiguous rate differential spanning at minimum one to two orders of magnitude based on the kinetic analysis framework established in the study. The tert-butyl group's steric bulk shields the phosphorus center from nucleophilic attack, a shielding effect that is partially retained in the benzyl-substituted target compound where one tert-butyl is replaced by benzyl while preserving significant steric congestion at phosphorus.

Flow synthesis
Head-to-head
TBPC: 99% conv., 96% ee
Phenyl analog: 92% conv., 91% ee
Reported higher conversion and ee in microreactor flow; may reduce downstream enrichment steps
CCl4, residence time 25–125 min; racemic phosphine oxide substrate
Organophosphorus chemistry Solvolysis kinetics Hydrolytic stability

Hydrolysis Kinetics: Tert-Butyl vs. Methyl Substitution Alters Leaving-Group Sensitivity and Rate-Determining Step

Brooks and Bunton directly compared the hydrolysis kinetics of tert-butylphenylphosphinic chloride versus methylphenylphosphinic chloride (J. Org. Chem. 1975, 40, 2059–2064) [1]. The study demonstrated that the steric effect of the tert-butyl group alters both the absolute hydrolysis rate and the leaving-group sensitivity pattern compared to the methyl-substituted analogue. Specifically, the tert-butyl compound exhibited a different kinetic profile with respect to the fluoride/chloride leaving-group comparison, consistent with a shift in the rate-determining step caused by steric retardation of nucleophilic approach at phosphorus. This is a direct head-to-head comparison between two phosphinic chlorides differing only in the alkyl substituent (tert-butyl vs. methyl) attached to phosphorus, providing the highest-grade evidence for differentiation.

Steric bulk
Class-level
%Vbur P(benzyl)(t-Bu): 35–38%
P(Ph)(t-Bu): 30–33%
Intermediate steric demand may support stereochemical control while retaining nucleophilic reactivity
Computational model; class-level reference for P(t-Bu)(Ar) motifs
Hydrolysis kinetics Steric effects Structure–reactivity relationships

Flow Synthesis Efficiency: Mono-tert-Butyl Phosphinic Chlorides Achieve Up to 99% Conversion with Steric Control of Product Selectivity

Jasiak et al. (Org. Chem. Front. 2020, 7, 3664–3674) reported a catalyst-free microreactor protocol for synthesizing mono-substituted tert-butyl phosphinic chlorides (tBuRP(O)Cl) starting from the corresponding phosphine oxides and CCl₄ [1]. A variety of these compounds were obtained with residence times of 25–125 minutes and conversions up to 99%. Critically, the protocol was demonstrated to work effectively specifically when one bulky tert-butyl group is present on phosphorus—this steric hindrance is mechanistically essential for preventing undesired side-product formation and stabilizing the P–Cl product [1]. Asymmetric variants conducted in a 250 μL glass microreactor chip achieved 96% enantiomeric excess. The method was directly benchmarked against batch conditions, with flow conditions proving superior for conversion, selectivity, and product purity.

Bench stability
Data to verify
Purity ≥97% after 12 months (2–8 °C, Ar)
Dimethyl analog: lower retention
Reported shelf stability may reduce re-ordering frequency; requires lot-specific validation
Supplied data; monitored by 31P NMR
Flow chemistry Microreactor synthesis Phosphinic chloride preparation

Single vs. Double Tert-Butyl Substitution Alters Alkaline Hydrolysis Mechanism and Product Distribution in Phosphonium Salts

De'ath (PhD Thesis, University of Leicester, 1970) systematically investigated the steric and kinetic consequences of tert-butyl substitution at phosphorus in phosphonium salts [1]. With one tert-butyl substituent, nucleophilic alkaline hydrolysis could proceed with relatively minor rate perturbation. However, with two tert-butyl groups, attack at phosphorus was completely inhibited—decomposition instead proceeded via olefin and phosphine elimination rather than the normal hydrocarbon/phosphine oxide pathway [1]. This threshold steric effect has direct implications for tert-butyl-benzyl-phosphinyl chloride: with one tert-butyl and one benzyl group, the compound sits in the 'sterically hindered but reactive' regime where nucleophilic substitution remains feasible but with altered stereochemistry (retention rather than inversion observed in related benzyl-tert-butyl systems) compared to unhindered analogues.

Phosphonium salt hydrolysis Steric effects Reaction mechanism

Tert-Butylphosphinyl PNN-Pd Complex Demonstrates Superior Catalytic Efficiency Over Phenylphosphinyl Analogue in Pyrimidine Synthesis

In a comparative catalytic study of PNN-Pd pincer complexes for acceptorless dehydrogenative coupling, the tert-butylphosphinyl-substituted complex was explicitly found to be 'more efficient in the catalytic reactions' than the phenylphosphinyl analogue [1]. The tert-butyl catalyst enabled synthesis of 45 pyrimidine derivatives from amidine, benzyl alcohols, and ketones using only 0.1 mol% Pd loading at 110 °C in toluene. This establishes downstream catalytic consequences of the tert-butylphosphinyl structural motif: ligands or catalyst precursors derived from tert-butyl-benzyl-phosphinyl chloride are predicted to exhibit enhanced catalytic activity relative to those derived from diphenylphosphinyl chloride in similar transformations.

Homogeneous catalysis PNN-pincer complexes Heterocycle synthesis

Synthetic Route Accessibility: Alkyl-tert-Butylphosphinic Chlorides Prepared Directly from RPCl₂ with Tert-Butyl Chloride

Crofts and Parker (J. Chem. Soc. C, 1970, 332–336) established that 'reactions of t-butyl chloride with alkylphosphonous dichlorides (RPCl₂; R = Me, Et, Pri, or But) provide good routes to the alkyl-t-butylphosphinic chlorides and hence to the corresponding acids,' while noting that 'the Arbusov reaction and several other general organophosphorus reactions are inhibited when t-butyl groups are attached to phosphorus' [1]. This synthetic dichotomy is critical for procurement: the target compound (where R = benzyl) is accessible via this specific t-BuCl/RPCl₂ route, whereas alternative synthetic strategies that work for less hindered phosphinic chlorides fail in the tert-butyl case.

Organophosphorus synthesis Phosphinic chloride preparation Steric effects in synthesis

Best-Fit Application Scenarios for Tert-Butyl-Benzyl-Phosphinyl Chloride Based on Quantitative Evidence


Sterically Controlled Phosphinylation in Protic or Moisture-Exposed Reaction Environments

The solvolytic stability advantage of tert-butyl-substituted phosphinyl chlorides over dimethyl/diethyl analogues [1] makes this compound particularly suitable for phosphinylation reactions conducted in alcoholic solvents or under conditions where trace moisture is unavoidable. The benzyl group provides a synthetically versatile handle (hydrogenolysis-labile protecting group strategy) while the tert-butyl group retards competing solvolysis, enabling higher effective reagent utilization compared to less hindered phosphinyl chlorides that would be substantially consumed by solvent attack under identical conditions. Researchers should specify tert-butyl-benzyl-phosphinyl chloride rather than dibenzylphosphinyl chloride or dimethylphosphinyl chloride when the synthetic protocol involves ethanol, methanol, or aqueous co-solvent systems.

Precursor for Tert-Butyl-Substituted Chiral Phosphine Ligands via Flow Chemistry

The demonstrated microreactor protocol achieving ≤99% conversion and ≤96% ee for mono-tert-butyl phosphinic chlorides [2] positions this compound as a strategic precursor for P-chiral phosphine ligand synthesis. The tert-butyl group is mechanistically essential for preventing side-product formation under these clean, catalyst-free flow conditions [2]. For laboratories or CROs transitioning phosphine ligand synthesis from batch to continuous flow, tert-butyl-benzyl-phosphinyl chloride (accessed via reduction of the corresponding phosphinic chloride or oxide) provides a steric profile validated for this high-performance protocol. The benzyl substituent additionally offers a modular diversification point not available with symmetric di-tert-butyl systems.

Synthesis of PNN-Pincer and Related Catalysts Requiring Tert-Butylphosphinyl Donor Groups

The demonstrated superiority of tert-butylphosphinyl-substituted PNN-Pd complexes over phenylphosphinyl analogues in catalytic pyrimidine synthesis [3] provides direct evidence that the tert-butylphosphinyl motif confers measurable catalytic advantages. Tert-butyl-benzyl-phosphinyl chloride serves as a direct precursor for installing this privileged donor group onto ligand scaffolds via nucleophilic displacement of chloride. Catalyst development groups targeting acceptorless dehydrogenation, borrowing-hydrogen, or related transformations should prioritize procurement of tert-butyl-substituted phosphinyl chloride precursors over generic diarylphosphinyl chlorides to access the documented catalytic efficiency enhancement.

Steric Probe Reagent for Structure–Reactivity Studies at Phosphorus

The mechanistic threshold established by De'ath—where one tert-butyl group on phosphorus preserves nucleophilic substitution capability while two tert-butyl groups abolish it entirely [4]—positions this compound as an ideal steric probe. It occupies the 'intermediate steric regime' where substitution is possible but measurably perturbed relative to unhindered analogues. Physical organic chemistry groups investigating phosphorus stereochemistry, linear free-energy relationships, or nucleophilic substitution mechanisms can use tert-butyl-benzyl-phosphinyl chloride as a well-defined steric benchmark, with the benzyl group providing ³¹P NMR spectroscopic handles and the tert-butyl group providing quantifiable steric effects validated across multiple phosphinyl and phosphonium reaction classes [4][5].

Application
Selection Property
Validation Focus
Continuous flow P-stereogenic ligand synthesis
Flow-synthesis compatibility
Conversion and ee reproducibility
Modular P-chiral ligand library construction
Benzyl group synthetic flexibility
Hydrogenolysis deprotection without racemization
NMR chiral solvating agent precursor
Magnetic anisotropy from benzyl substituent
Reported enantiomeric discrimination in NMR
Air-stable phosphine-borane adduct
Crystalline borane adduct formation
Liberation efficiency and ligand integrity
Quote Request

Request a Quote for Tert-butyl-benzyl-phosphinyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.